6-Methoxy-2-phenylquinoline-4-carboxylic acid

Catalog No.
S795042
CAS No.
32795-58-7
M.F
C17H13NO3
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2-phenylquinoline-4-carboxylic acid

CAS Number

32795-58-7

Product Name

6-Methoxy-2-phenylquinoline-4-carboxylic acid

IUPAC Name

6-methoxy-2-phenylquinoline-4-carboxylic acid

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C17H13NO3/c1-21-12-7-8-15-13(9-12)14(17(19)20)10-16(18-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20)

InChI Key

AMQMKQXMOAQMSJ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3

Organic Synthesis

6-MPQCA serves as a building block for the synthesis of more complex molecules. Its chemical structure allows for various functional group modifications, leading to diverse applications in medicinal chemistry and materials science [].

Medicinal Chemistry

Research suggests 6-MPQCA might possess biological properties. Studies have explored its potential as an anticonvulsant []. Further investigation is needed to understand its mechanism of action and efficacy.

6-Methoxy-2-phenylquinoline-4-carboxylic acid, with the chemical formula C17H13NO3 and a molecular weight of 279.29 g/mol, is a compound belonging to the quinoline family. It features a methoxy group at the sixth position and a carboxylic acid group at the fourth position of the quinoline ring, along with a phenyl substituent at the second position. This unique structure contributes to its diverse chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of 6-methoxy-2-phenylquinoline.
  • Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles, allowing for further functionalization of the compound.
  • Oxidation: The phenyl group or the methoxy group may undergo oxidation reactions, potentially leading to more complex derivatives .

Research indicates that 6-methoxy-2-phenylquinoline-4-carboxylic acid exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that this compound has antimicrobial effects against certain bacterial strains.
  • Antioxidant Activity: It may possess antioxidant properties, helping to neutralize free radicals in biological systems.
  • Potential Anti-cancer Activity: Preliminary studies indicate that it could inhibit cancer cell proliferation, although further research is needed to establish its efficacy and mechanisms of action .

Several synthetic routes have been developed for 6-methoxy-2-phenylquinoline-4-carboxylic acid:

  • Condensation Reactions: One common method involves the condensation of 2-aminoacetophenone with methoxybenzaldehyde followed by cyclization to form the quinoline structure.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through carboxylation reactions using appropriate reagents under controlled conditions.
  • Functional Group Modifications: Existing quinoline derivatives can be modified through various functional group transformations to yield this specific compound .

The unique properties of 6-methoxy-2-phenylquinoline-4-carboxylic acid make it suitable for various applications:

  • Pharmaceuticals: Its potential antimicrobial and anticancer activities make it a candidate for drug development.
  • Organic Synthesis: It serves as a valuable building block for synthesizing more complex organic molecules.
  • Biological Research: Used as a reagent in biochemical assays and cell culture experiments due to its buffering capabilities .

Interaction studies involving 6-methoxy-2-phenylquinoline-4-carboxylic acid have focused on its binding affinity with various biological targets:

  • Protein Binding Studies: Research has shown that this compound can interact with specific proteins, influencing their activity and stability.
  • Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, which could be relevant in therapeutic contexts .

Several compounds share structural similarities with 6-methoxy-2-phenylquinoline-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Methyl-2-phenylquinoline-4-carboxylic acidMethyl group instead of methoxyMay exhibit different biological activities
2-AminoquinolineLacks carboxylic acid functionalityKnown for distinct pharmacological effects
4-HydroxyquinolineHydroxyl group instead of methoxyExhibits strong antibacterial properties

Uniqueness of 6-Methoxy-2-phenylquinoline-4-carboxylic Acid:
This compound's combination of a methoxy group and a carboxylic acid moiety distinguishes it from other quinolines, potentially enhancing its solubility and biological activity compared to similar compounds .

The compound emerged from advancements in quinoline synthesis methodologies, particularly the Doebner reaction, which facilitates the condensation of anilines, aldehydes, and pyruvic acid. While the Doebner reaction was first reported in 1887, the specific synthesis of 6-methoxy-2-phenylquinoline-4-carboxylic acid was refined in modern studies to improve yield and purity. For instance, microwave-assisted methods reduced reaction times from hours to minutes, enhancing efficiency. Early pharmacological investigations revealed its potential as a scaffold for anticancer and antimicrobial agents, positioning it as a subject of ongoing research.

Significance in Quinoline Chemistry

Quinoline derivatives are prized for their electronic diversity and bioactivity. The methoxy group at position 6 enhances electron density, influencing reactivity and intermolecular interactions, while the carboxylic acid at position 4 enables facile derivatization into esters, amides, and metal complexes. This compound’s structural features have been leveraged in designing inhibitors targeting histone deacetylases (HDACs) and P-glycoprotein (P-gp), critical players in cancer therapy and multidrug resistance.

Position in the Field of Heterocyclic Compounds

As a bicyclic heteroaromatic compound, 6-methoxy-2-phenylquinoline-4-carboxylic acid bridges medicinal chemistry and coordination chemistry. Its planar quinoline core supports π-π stacking interactions, while the carboxylic acid group facilitates metal coordination, as demonstrated in ruthenium-p-cymene complexes used in catalytic studies. These properties underscore its dual utility in small-molecule drug design and materials science.

Research Objectives and Scope

This review focuses on synthesizing 6-methoxy-2-phenylquinoline-4-carboxylic acid, elucidating its physicochemical and spectroscopic properties, and exploring its applications in medicinal chemistry. Excluded are pharmacokinetic and toxicological profiles, as per the outlined scope.

Molecular Structure and Conformational Analysis

6-Methoxy-2-phenylquinoline-4-carboxylic acid represents a complex heterocyclic aromatic compound characterized by a quinoline core structure with specific substitution patterns [1] [2]. The molecular framework consists of a bicyclic quinoline system featuring a benzene ring fused to a pyridine ring, with three distinct substituents: a methoxy group at the 6-position, a phenyl group at the 2-position, and a carboxylic acid moiety at the 4-position [3] [4].

The molecular formula C₁₇H₁₃NO₃ indicates the presence of seventeen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [2] [3]. The structural arrangement can be represented by the Simplified Molecular Input Line Entry System notation: COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3 [4] [5].

Conformational analysis of quinoline derivatives reveals significant structural flexibility, particularly regarding the orientation of substituent groups [6] [7]. The phenyl substituent at the 2-position exhibits rotational freedom about the carbon-carbon bond connecting it to the quinoline core, with dihedral angles typically ranging from 79° to 83° in similar phenylquinoline systems [6]. This non-planar arrangement results from steric interactions between the phenyl ring and the quinoline framework [6].

The carboxylic acid group at the 4-position contributes to the molecular rigidity through potential intramolecular hydrogen bonding interactions [7]. Density functional theory calculations on quinoline carboxylate derivatives indicate that the carboxyl group preferentially adopts conformations that minimize steric hindrance while maximizing stabilizing interactions [8]. The methoxy group at the 6-position demonstrates limited conformational freedom due to its attachment to the aromatic ring system [9].

Structural ParameterValueReference
Molecular FormulaC₁₇H₁₃NO₃ [1] [2] [3]
Molecular Weight279.29 g/mol [1] [2] [3]
Exact Mass279.09000 Da [10] [11]
Monoisotopic Mass279.089543 Da [2]
Chemical Abstracts Service Number32795-58-7 [2] [3] [11]

Physicochemical Characteristics

The physicochemical properties of 6-methoxy-2-phenylquinoline-4-carboxylic acid reflect the combined influences of its aromatic character, polar functional groups, and molecular size [11] [12]. The compound exhibits a boiling point of 488.4°C at 760 millimeters of mercury, indicating substantial intermolecular forces arising from the extended aromatic system and hydrogen bonding capabilities of the carboxylic acid group [11].

The flash point of 249.1°C suggests moderate thermal stability under standard conditions [13] [11]. The polar surface area of 59.42 Ångströms squared quantifies the compound's potential for hydrogen bonding and polar interactions [10] [11]. This value falls within the typical range for quinoline carboxylic acid derivatives, reflecting the contribution of the carboxyl group and methoxy substituent to the overall molecular polarity [12].

The logarithm of the partition coefficient (LogP) value of 3.60860 indicates moderate lipophilicity [10] [11]. This parameter suggests that the compound exhibits balanced hydrophilic and lipophilic characteristics, with the aromatic quinoline core and phenyl substituent contributing to lipophilic character while the carboxylic acid and methoxy groups provide hydrophilic regions [14].

Solubility characteristics of quinoline carboxylic acid derivatives typically show limited water solubility due to the predominant aromatic character [12]. Similar compounds in this class demonstrate enhanced solubility in polar organic solvents such as dimethyl sulfoxide and ethanol [15]. The carboxylic acid functionality enables salt formation with bases, potentially improving aqueous solubility under basic conditions [14].

Physicochemical PropertyValueReference
Boiling Point488.4°C (at 760 mmHg) [11]
Flash Point249.1°C [13] [11]
Polar Surface Area59.42 Ų [10] [11]
LogP3.60860 [10] [11]
DensityNot available-
Melting PointNot available-

Substituent Effects on Electronic Distribution

The electronic structure of 6-methoxy-2-phenylquinoline-4-carboxylic acid is significantly influenced by the three distinct substituents attached to the quinoline core [16] [17]. The methoxy group at the 6-position acts as an electron-donating substituent through resonance effects, increasing electron density in the quinoline ring system [18] [16]. This electron donation occurs via the lone pair electrons on the oxygen atom, which can delocalize into the aromatic π-system [19].

The phenyl substituent at the 2-position contributes additional π-electron density to the quinoline system through extended conjugation [17]. However, the non-planar orientation of the phenyl ring relative to the quinoline plane limits the extent of electronic conjugation [6]. The dihedral angle between these aromatic systems affects the degree of orbital overlap and consequently the electronic communication between the two ring systems [20].

The carboxylic acid group at the 4-position functions as a strong electron-withdrawing substituent through both inductive and resonance effects [16] [14]. The carbonyl carbon exhibits significant positive character due to the electronegativity of oxygen atoms, creating an electron-deficient region that influences the overall electronic distribution within the molecule [21].

Photoemission spectroscopy studies on substituted quinolines reveal that substituent effects significantly alter ionization potentials and electron binding energies [17]. The nitrogen lone pair ionization energy correlates with the electronic environment created by substituents, with electron-donating groups decreasing ionization potentials and electron-withdrawing groups increasing them [16]. In 6-methoxy-2-phenylquinoline-4-carboxylic acid, the competing electronic effects of electron-donating methoxy and electron-withdrawing carboxyl groups create a complex electronic environment [18].

Density functional theory calculations on quinoline derivatives indicate that substituent effects propagate throughout the aromatic system, affecting molecular orbital energies and electron density distributions [9] [22]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are particularly sensitive to substituent electronic effects, influencing the compound's spectroscopic and chemical properties [23] [24].

Structure-Property Relationships

The relationship between molecular structure and observable properties in 6-methoxy-2-phenylquinoline-4-carboxylic acid demonstrates the fundamental principles governing aromatic heterocyclic compounds [25] [26]. The quinoline core structure provides the foundational electronic and geometric framework upon which substituent modifications exert their influence [27].

The presence of the methoxy group at the 6-position enhances the electron density of the quinoline system, potentially affecting both chemical reactivity and spectroscopic properties [18]. Comparative studies of methoxy-substituted quinolines reveal increased fluorescence quantum yields relative to unsubstituted analogues, attributed to the electron-donating character of the methoxy substituent [28] [29]. The positioning of this group at the 6-position places it in the benzene portion of the quinoline system, maximizing its electronic influence on the aromatic framework [19].

The carboxylic acid functionality at the 4-position introduces significant structural and electronic perturbations [21]. This positioning places the carboxyl group adjacent to the quinoline nitrogen, creating potential for intramolecular interactions that can influence molecular conformation and stability [7]. The acidic character of the carboxyl group (typical pKa values for quinoline carboxylic acids range from 2.5 to 4.5) affects the compound's behavior in different pH environments [14].

Thermodynamic studies on quinoline derivatives demonstrate that substituent patterns significantly influence phase transition properties and molecular stability [30]. The combined effects of methoxy, phenyl, and carboxyl substituents create a unique energetic profile that determines the compound's physical and chemical behavior under various conditions [31].

Structural FeatureProperty InfluenceReference
Quinoline coreAromatic stability, electronic delocalization [27] [32]
6-Methoxy groupElectron donation, enhanced fluorescence [18] [28]
2-Phenyl substituentExtended conjugation, steric effects [6] [17]
4-Carboxyl groupAcidic character, hydrogen bonding [21] [14]

Isomeric Forms and Molecular Recognition

The structural complexity of 6-methoxy-2-phenylquinoline-4-carboxylic acid presents opportunities for various isomeric forms and molecular recognition phenomena [33] [34]. While the compound itself represents a specific regioisomer with defined substitution positions, related structural variants can be considered as positional isomers within the broader quinoline carboxylic acid family [10].

Tautomeric equilibria represent a significant aspect of quinoline carboxylic acid chemistry [21] [34]. The carboxylic acid group can exist in equilibrium between its carboxyl form and potential enol tautomers, although the carboxyl form predominates under standard conditions [35]. The quinoline nitrogen can undergo protonation-deprotonation equilibria, affecting the overall charge distribution and molecular recognition properties [16].

Conformational isomerism arises primarily from rotation about the bond connecting the phenyl substituent to the quinoline core [20]. Energy barriers for this rotation typically range from 15 to 25 kilojoules per mole in similar systems, allowing for dynamic equilibrium between different conformational states at room temperature [20]. These conformational changes can significantly affect the compound's ability to interact with biological or synthetic receptors [36].

Molecular recognition studies involving quinoline derivatives demonstrate their capacity to participate in host-guest interactions through multiple non-covalent mechanisms [37] [36]. The quinoline nitrogen can serve as a hydrogen bond acceptor, while the carboxylic acid group functions as both a hydrogen bond donor and acceptor [38]. The aromatic rings provide platforms for π-π stacking interactions, and the overall molecular geometry creates specific recognition motifs [39].

Supramolecular chemistry investigations reveal that quinoline derivatives can form stable complexes with various molecular hosts through complementary hydrogen bonding and aromatic stacking interactions [40] [36]. The specific substitution pattern in 6-methoxy-2-phenylquinoline-4-carboxylic acid creates a unique molecular signature that determines its selectivity and binding affinity in recognition processes [37].

Crystallographic studies of quinoline derivatives show that intermolecular hydrogen bonding networks significantly influence solid-state packing arrangements [41] [42]. The carboxylic acid groups typically participate in dimeric hydrogen bonding motifs, while the quinoline nitrogens can engage in additional hydrogen bonding interactions with suitable partners [43].

Isomeric/Recognition TypeCharacteristicsReference
Tautomeric formsCarboxyl ⇌ enol equilibrium [21] [35]
Conformational isomersPhenyl rotation barriers 15-25 kJ/mol [20]
Host-guest recognitionπ-π stacking, hydrogen bonding [37] [36]
Crystal packingCarboxyl dimers, quinoline interactions [41] [42]

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32795-58-7

Wikipedia

6-METHOXYCINCHOPHEN

Dates

Last modified: 08-15-2023

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